REACTION_CXSMILES
|
[CH3:1][Si:2]([CH3:15])([CH3:14])[CH2:3][CH2:4][O:5][CH2:6][N:7]1[CH:11]=[CH:10][N:9]=[C:8]1[CH:12]=[O:13].[BH4-].[Na+].[Cl-].[Na+]>CO>[CH3:1][Si:2]([CH3:15])([CH3:14])[CH2:3][CH2:4][O:5][CH2:6][N:7]1[CH:11]=[CH:10][N:9]=[C:8]1[CH2:12][OH:13] |f:1.2,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](CCOCN1C(=NC=C1)C=O)(C)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
0.42 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The solution was stirred at 0° C. for 40 min
|
Duration
|
40 min
|
Type
|
STIRRING
|
Details
|
the mixture stirred at room temperature for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The methanol was removed in vacuo
|
Type
|
WASH
|
Details
|
the resultant aqueous solution was washed with ethyl acetate (3×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (sodium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield an oil, which
|
Type
|
CUSTOM
|
Details
|
crystallised at 0° C
|
Type
|
WASH
|
Details
|
The solid was washed
|
Type
|
CUSTOM
|
Details
|
recrystallised from hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C[Si](CCOCN1C(=NC=C1)CO)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.99 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |